molecular formula C22H23N3O2 B11022584 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide

Cat. No.: B11022584
M. Wt: 361.4 g/mol
InChI Key: LSLFYBBENYLXKP-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide is an organic compound belonging to the class of indole derivatives Indole derivatives are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-methoxyindole and 4-methylindole.

    Formation of Intermediate: The intermediate compound is formed by reacting 5-methoxyindole with ethyl bromoacetate in the presence of a base such as potassium carbonate.

    Coupling Reaction: The intermediate is then coupled with 4-methylindole using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its role in cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors, influencing signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, known for its role in regulating sleep-wake cycles.

    Serotonin: 5-hydroxytryptamine, a neurotransmitter involved in mood regulation.

    Tryptophan: An essential amino acid and precursor to serotonin and melatonin.

Uniqueness

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide is unique due to its specific structural features, which confer distinct biological activities. Its dual indole moieties contribute to its potential as a versatile compound in scientific research and therapeutic applications.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-methylindol-1-yl)acetamide

InChI

InChI=1S/C22H23N3O2/c1-15-4-3-5-21-18(15)9-11-25(21)14-22(26)23-10-8-16-13-24-20-7-6-17(27-2)12-19(16)20/h3-7,9,11-13,24H,8,10,14H2,1-2H3,(H,23,26)

InChI Key

LSLFYBBENYLXKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CC(=O)NCCC3=CNC4=C3C=C(C=C4)OC

Origin of Product

United States

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